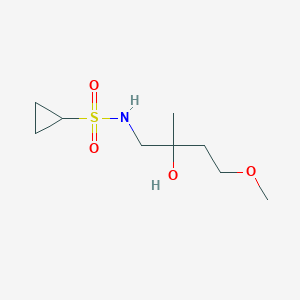
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, also known as HET0016, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a role in the regulation of blood pressure, vascular tone, and angiogenesis.
Mecanismo De Acción
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide selectively inhibits the enzyme 20-HETE synthase, which converts arachidonic acid to 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and vascular tone. By inhibiting 20-HETE synthase, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide reduces the production of 20-HETE, leading to vasodilation and a decrease in blood pressure. N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide also inhibits angiogenesis, the formation of new blood vessels, which is important in the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide inhibits the proliferation and migration of cancer cells, reduces the production of inflammatory cytokines, and inhibits angiogenesis. In vivo studies have shown that N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide reduces blood pressure and improves vascular function, reduces the growth and metastasis of cancer cells, and reduces inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has several advantages for use in scientific research. It is a selective inhibitor of 20-HETE synthase, which allows for the study of the specific effects of 20-HETE on various biological processes. It is also stable and easy to synthesize, making it readily available for use in experiments. However, there are also limitations to the use of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has a short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for the study of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. One area of research is the development of more potent and selective inhibitors of 20-HETE synthase. This could lead to the development of more effective therapies for diseases such as hypertension and cancer. Another area of research is the study of the effects of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide on other biological processes, such as inflammation and oxidative stress. This could lead to the development of new therapies for a variety of diseases. Finally, the use of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide in combination with other therapies, such as chemotherapy or anti-inflammatory drugs, could lead to improved outcomes in the treatment of cancer and other diseases.
Conclusion
In conclusion, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, or N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a selective inhibitor of 20-HETE synthase, which plays a role in the regulation of blood pressure, vascular tone, and angiogenesis. N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been studied extensively for its potential applications in the treatment of cancer and cardiovascular diseases, as well as its anti-inflammatory effects. While there are limitations to its use in scientific research, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has several advantages and has the potential to lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide involves the reaction of 2-methyl-2-butene-1-ol with sodium hydride, followed by the addition of cyclopropanesulfonyl chloride. The resulting product is then treated with sodium methoxide and methanol to yield N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties, as it inhibits the growth and metastasis of cancer cells. It also has potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, by regulating blood pressure and vascular tone. Additionally, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-9(11,5-6-14-2)7-10-15(12,13)8-3-4-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKQDPGCYJKTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2781621.png)
![ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)
![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781631.png)
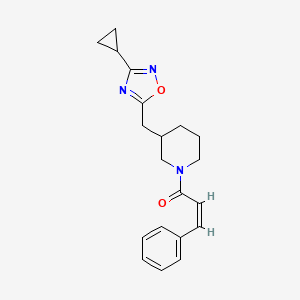
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781634.png)

![4-Bromobicyclo[2.2.2]octan-1-amine](/img/structure/B2781639.png)
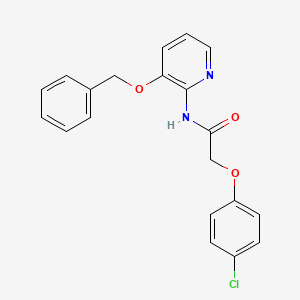
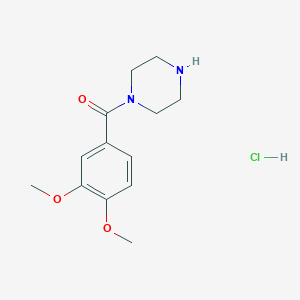
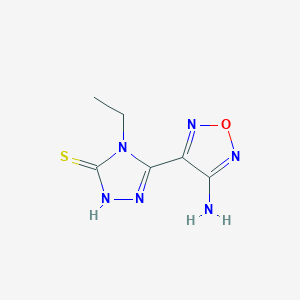
![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)